(1H-Indol-3-ylmethylene)-(2-methyl-5-nitro-phenyl)-amine (1H-Indol-3-ylmethylene)-(2-methyl-5-nitro-phenyl)-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15508420
InChI: InChI=1S/C16H13N3O2/c1-11-6-7-13(19(20)21)8-16(11)18-10-12-9-17-15-5-3-2-4-14(12)15/h2-10,17H,1H3
SMILES:
Molecular Formula: C16H13N3O2
Molecular Weight: 279.29 g/mol

(1H-Indol-3-ylmethylene)-(2-methyl-5-nitro-phenyl)-amine

CAS No.:

Cat. No.: VC15508420

Molecular Formula: C16H13N3O2

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

(1H-Indol-3-ylmethylene)-(2-methyl-5-nitro-phenyl)-amine -

Specification

Molecular Formula C16H13N3O2
Molecular Weight 279.29 g/mol
IUPAC Name 1-(1H-indol-3-yl)-N-(2-methyl-5-nitrophenyl)methanimine
Standard InChI InChI=1S/C16H13N3O2/c1-11-6-7-13(19(20)21)8-16(11)18-10-12-9-17-15-5-3-2-4-14(12)15/h2-10,17H,1H3
Standard InChI Key IGEMHBGBZMCGBH-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CNC3=CC=CC=C32

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name for this compound is 1-(1H-indol-3-yl)-N-(2-methyl-5-nitrophenyl)methanimine, reflecting its bifunctional structure. The indole core consists of a benzene ring fused to a pyrrole ring, while the 2-methyl-5-nitrophenyl substituent introduces electron-withdrawing nitro and methyl groups at specific positions. The Standard InChIKey IGEMHBGBZMCGBH-UHFFFAOYSA-N confirms its unique stereoelectronic configuration, critical for interactions with biological targets.

Table 1: Molecular Properties of (1H-Indol-3-ylmethylene)-(2-methyl-5-nitro-phenyl)-amine

PropertyValue
Molecular FormulaC16H13N3O2\text{C}_{16}\text{H}_{13}\text{N}_{3}\text{O}_{2}
Molecular Weight279.29 g/mol
IUPAC Name1-(1H-indol-3-yl)-N-(2-methyl-5-nitrophenyl)methanimine
CAS NumberNot publicly disclosed

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis typically employs a multi-step protocol involving:

  • Formation of Phenylhydrazone Precursors: Reaction of substituted acetophenones (e.g., 2-methyl-5-nitroacetophenone) with phenylhydrazine in ethanol under acidic conditions .

  • Fischer Indole Cyclization: Treatment of the hydrazone intermediate with polyphosphoric acid (PPA) at reflux temperatures (120–140°C) to induce cyclization into the indole framework .

  • Purification: Recrystallization from ethanol or chromatography to achieve >95% purity.

Yield optimization hinges on reaction time, temperature, and catalyst selection. For example, extending reflux duration to 6–8 hours improves cyclization efficiency, while PPA concentration affects regioselectivity .

Analytical Characterization

Post-synthesis, the compound is validated via:

  • 1H^1\text{H}-NMR: Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 2.4 ppm (methyl group), and δ 10.1 ppm (imine proton) .

  • Mass Spectrometry: Molecular ion peak at m/z 279.29 [M+H]+^+.

  • Elemental Analysis: Confirms C (68.79%), H (4.69%), N (15.04%), and O (11.48%).

Biological Activities and Mechanisms

Antimicrobial Efficacy

Indole derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies on structurally analogous compounds, such as 3-substituted indoles, demonstrate minimum inhibitory concentrations (MICs) of 10–50 μg/mL against Staphylococcus aureus and Escherichia coli . The nitro group enhances electron-deficient character, promoting interaction with bacterial enzymes like DNA gyrase .

Anticancer Activity

The compound’s ability to intercalate DNA or inhibit topoisomerases is under investigation. Related indole derivatives induce apoptosis in HeLa cells at IC50_{50} values of 20–40 μM, likely via caspase-3 activation .

Applications in Medicinal Chemistry

Drug Development

The compound serves as a scaffold for dual-action therapeutics, targeting multiple enzymatic pathways simultaneously. For instance, modifying the nitro group to sulfonamide enhances solubility and target affinity .

Structure-Activity Relationship (SAR) Insights

  • Nitro Group Position: Para-substitution (5-nitro) optimizes electronic effects for enzyme inhibition .

  • Methyl Group: Ortho-substitution (2-methyl) reduces metabolic degradation, improving bioavailability.

Table 2: Comparative Bioactivity of Indole Derivatives

CompoundMIC (μg/mL)IC50_{50} (μM)Target Pathogen/Cell Line
5-Nitroisatin derivative1025HIV-1, Acinetobacter baumannii
3-Substituted indole1530Candida albicans
Target compoundPendingPendingUnder investigation

Challenges and Future Directions

Current limitations include low aqueous solubility and off-target effects in vivo. Strategies to address these involve:

  • Prodrug Formulations: Esterification of the nitro group to enhance permeability .

  • Nanoparticle Delivery: Encapsulation in lipid-based carriers to improve pharmacokinetics.

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